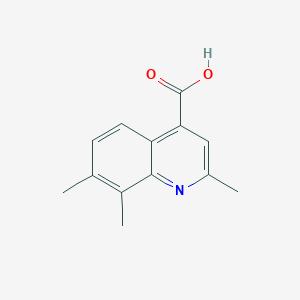

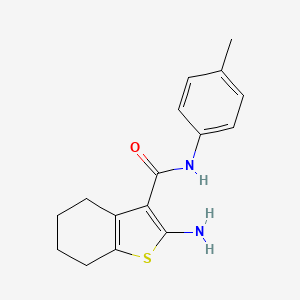

2,7,8-trimethylquinoline-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 2,7,8-trimethylquinoline-4-carboxylic acid, has been achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. A mechanism for their formation was proposed based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which share a core structure with 2,7,8-trimethylquinoline-4-carboxylic acid, was elucidated through X-ray structural analysis. This study provided insight into the compound's molecular geometry and confirmed the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate (Rudenko et al., 2013).

Chemical Reactions and Properties

Substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid, a compound related to 2,7,8-trimethylquinoline-4-carboxylic acid, was prepared through PPA-catalyzed thermal lactamization, showcasing the versatility of quinoline derivatives in chemical synthesis and highlighting potential reactivity patterns for 2,7,8-trimethylquinoline-4-carboxylic acid (Al-huniti et al., 2007).

科学的研究の応用

1. Photolabile Protecting Group in Biochemistry

2,7,8-Trimethylquinoline-4-carboxylic acid derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized as photolabile protecting groups for carboxylic acids. BHQ demonstrates high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its low fluorescence and increased solubility enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

2. Antimicrobial Activity

Compounds derived from 2-phenyl-7-substitutedquinoline-4-carboxylic acid, synthesized through both conventional and microwave-irradiated methods, exhibit significant in vitro antimicrobial activity against a broad spectrum of microorganisms. Notably, certain derivatives show prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

3. Synthesis of Bioactive Compounds

The synthesis of 2,4,7-trimethylquinoline, which is biochemically important for its potential as an anticancer reagent and activity against the HIV virus, has been demonstrated. The compound's ability to form hydrogen bonds and its conjugated nitrous systems contribute to its significance in industrial and medical applications (Aydemir & Kaban, 2018).

4. Structural Characterization in Chemistry

Studies have shown that 4,8-dihydroxyquinoline-2-carboxylic acid can act as a tridentate ligand in complexation with NH4VO3. This leads to the formation of cis-dioxovanadium(V) complexes, with each molecule packed in a hexagonal molecular arrangement, demonstrating its potential in chemical structural characterization (Moriuchi et al., 2007).

5. Metabolomic Analysis in Biochemistry

2-Hydrazinoquinoline (HQ) serves as a novel derivatization agent for liquid chromatography-mass spectrometry (LC-MS) analysis of carboxylic acids, aldehydes, and ketones. This HQ-based approach enables the characterization of metabolic changes, such as those induced by diabetes, through the analysis of biofluids and tissues (Lu, Yao, & Chen, 2013).

特性

IUPAC Name |

2,7,8-trimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQOZCJRHHXDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360702 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8-trimethylquinoline-4-carboxylic Acid | |

CAS RN |

436096-46-7 |

Source

|

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)